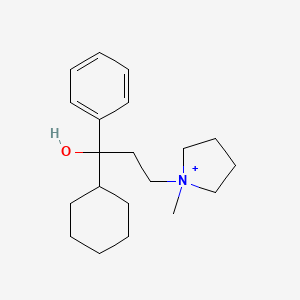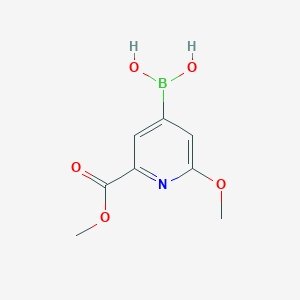![molecular formula C10H20OSi B14081942 trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is an organosilicon compound with the molecular formula C10H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is substituted with a methyl group at the 4-position. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilylating agent. One common method is the hydrosilylation reaction, where a hydrosilane (such as trimethylsilane) is added across the double bond of the cyclohexene derivative in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. The use of fixed bed reactors with supported catalysts is common, as it enables efficient catalysis and easy separation of the product from the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorotrimethylsilane can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are employed in a wide range of industrial applications, including sealants, adhesives, and coatings
Mécanisme D'action
The mechanism by which trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxymethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of methoxy groups.
3-Aminopropyltriethoxysilane: Used for similar purposes but contains an amino group, which provides different chemical properties and reactivity.
(3R,4S)-2,2,4-trimethyl-3-(3-methylbutyl)oxolane: A structurally similar compound with different functional groups and applications
Uniqueness
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is unique due to its specific combination of a cyclohexene ring and a trimethylsilyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Propriétés
Formule moléculaire |
C10H20OSi |
|---|---|
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
RXHONFUPUZJGQP-SECBINFHSA-N |
SMILES isomérique |
C[C@H]1CCC(=CC1)O[Si](C)(C)C |
SMILES canonique |
CC1CCC(=CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


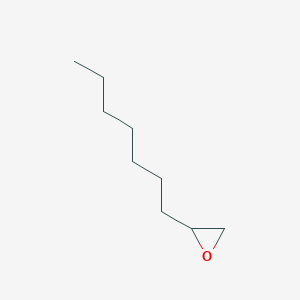
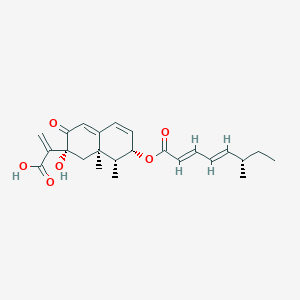
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
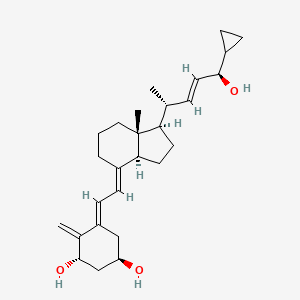
![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
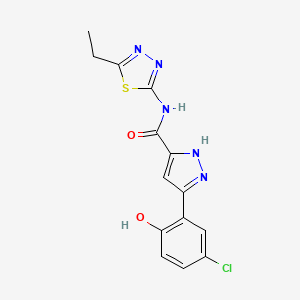
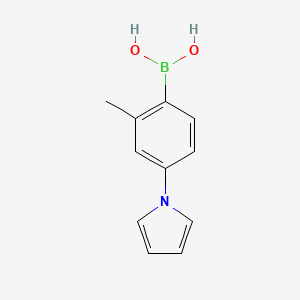
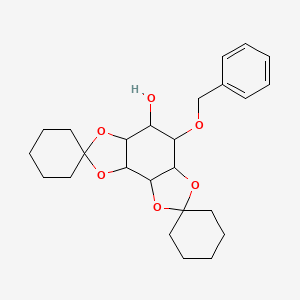

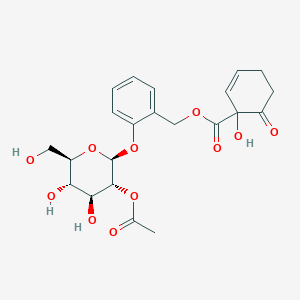
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
